molecular formula C16H16N2O B5021767 (1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol

(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol

Cat. No. B5021767
M. Wt: 252.31 g/mol
InChI Key: ACHLTXLLMBIWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol, also known as EBM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBM is a white crystalline powder with a molecular formula of C17H16N2O and a molecular weight of 264.33 g/mol.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol is not fully understood. However, it has been suggested that this compound exerts its antimicrobial and antiviral activities by inhibiting the activity of enzymes involved in the replication of microorganisms and viruses. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) and decrease the level of glutathione (GSH) in cancer cells, leading to apoptosis. This compound has also been found to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol has several advantages as a research tool. It is easy to synthesize, relatively stable, and exhibits potent antimicrobial, anticancer, and antiviral activities. However, this compound has some limitations as well. It is not soluble in water, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on (1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol. First, further studies are needed to elucidate the mechanism of action of this compound. Second, the potential applications of this compound in other fields, such as agriculture and food preservation, should be explored. Third, the development of this compound as a therapeutic agent for various diseases, including cancer and viral infections, should be investigated. Fourth, the synthesis of this compound analogs with improved solubility and potency should be pursued. Finally, the safety and toxicity of this compound should be evaluated in animal models to determine its potential for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent antimicrobial, anticancer, and antiviral activities and has several advantages as a research tool. However, further studies are needed to elucidate its mechanism of action and evaluate its safety and toxicity. The future directions for the research on this compound include exploring its potential applications in other fields, developing it as a therapeutic agent, and synthesizing this compound analogs with improved solubility and potency.

Synthesis Methods

(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol can be synthesized using a simple and efficient method. The synthesis of this compound involves the condensation of 2-phenyl-1H-benzimidazole with ethyl benzyl ketone in the presence of a base catalyst. The reaction takes place under reflux conditions and yields this compound as a white crystalline powder. The purity of the synthesized this compound can be improved by recrystallization.

Scientific Research Applications

(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, anticancer, and antiviral activities. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV.

properties

IUPAC Name

(1-ethylbenzimidazol-2-yl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-2-18-14-11-7-6-10-13(14)17-16(18)15(19)12-8-4-3-5-9-12/h3-11,15,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHLTXLLMBIWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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